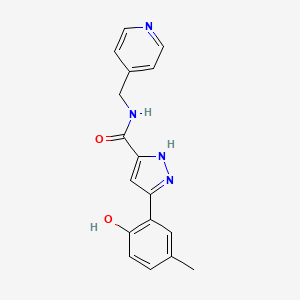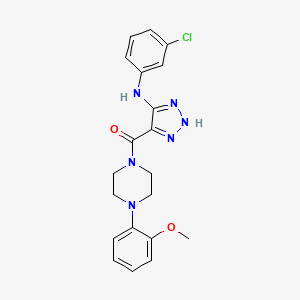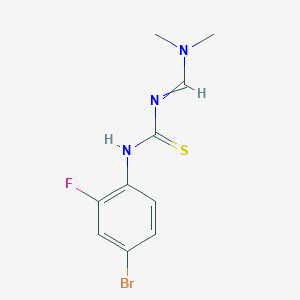
5-(2-hydroxy-5-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-hydroxy-5-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group with a hydroxyl and methyl substitution, and a pyridinylmethyl group attached to a carboxamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenyl and pyridinylmethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-hydroxy-5-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl and pyridinylmethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Applications De Recherche Scientifique
5-(2-hydroxy-5-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
- 5-methyl-1H-pyrazole-3-carboxamide
Uniqueness
5-(2-hydroxy-5-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H16N4O2 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
3-(2-hydroxy-5-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-11-2-3-16(22)13(8-11)14-9-15(21-20-14)17(23)19-10-12-4-6-18-7-5-12/h2-9,22H,10H2,1H3,(H,19,23)(H,20,21) |
Clé InChI |
NCAGVSHCBONDJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B14102500.png)
![4-(5-bromo-2-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14102504.png)
![3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione](/img/structure/B14102509.png)
![7-Hexyl-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B14102512.png)


![8-(3-methoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14102538.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B14102543.png)
![1H-Benz[e]indolium, 2-[5-[1,3-dihydro-1,1-dimethyl-3-(3-sulfopropyl)-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-1,1-dimethyl-3-(3-sulfopropyl)-, inner salt, sodium salt](/img/structure/B14102551.png)
![4-(1-{[(2,3-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14102553.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102570.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102575.png)
![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14102586.png)

